molecular formula C23H25ClN6OS B12737459 N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide CAS No. 132418-32-7

N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide

Cat. No.: B12737459
CAS No.: 132418-32-7
M. Wt: 469.0 g/mol
InChI Key: RPHGNEXXUMRJBG-UHFFFAOYSA-N
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Description

N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.0²,⁶.0¹¹,¹⁶]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide is a highly complex heterocyclic compound characterized by a polycyclic framework incorporating sulfur (thia) and five nitrogen atoms (pentazatetracyclo). Its structure includes a tert-butyl group, a 2-chlorophenyl substituent, and a methyl group, which collectively influence its steric and electronic properties.

Properties

CAS No.

132418-32-7

Molecular Formula

C23H25ClN6OS

Molecular Weight

469.0 g/mol

IUPAC Name

N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide

InChI

InChI=1S/C23H25ClN6OS/c1-13-27-28-18-11-25-20(14-7-5-6-8-16(14)24)19-15-9-10-29(22(31)26-23(2,3)4)12-17(15)32-21(19)30(13)18/h5-8H,9-12H2,1-4H3,(H,26,31)

InChI Key

RPHGNEXXUMRJBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=O)NC(C)(C)C)C(=NC2)C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the core tetracyclic structure through a series of cyclization reactions.
  • Introduction of the thia group via a substitution reaction.
  • Attachment of the tert-butyl and chlorophenyl groups through alkylation and halogenation reactions, respectively.
  • Final carboxamide formation through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Electronic Similarities

The compound’s tert-butyl and chlorophenyl groups are shared with other reagents listed in the Kanto Reagents Catalog (), such as N-Methyl-tert-butylamine and Methyl 4-tert-butylbenzoate . These groups confer steric bulk and electron-withdrawing/donating effects, which are critical in modulating reactivity. However, the target compound’s fused heterocyclic core distinguishes it from simpler amines or esters, likely enhancing thermal stability and binding affinity in catalytic contexts .

Isoelectronic and Isovalent Principles

As per Boudart’s studies (), compounds with similar electronic configurations (isoelectronicity) or valency (isovalency) may exhibit comparable reactivity. For example:

  • N-Methyl-tert-butylamine (C₅H₁₃N): A simple amine with a tert-butyl group, used as a base or ligand. Its lack of aromaticity and heterocyclic complexity limits its catalytic versatility compared to the target compound .
  • Methyl 4-tert-butylbenzoate (C₁₂H₁₆O₂): An ester with a tert-butyl-substituted aromatic ring. While it shares steric features, its ester functional group and absence of nitrogen/sulfur heteroatoms result in divergent reactivity, such as susceptibility to hydrolysis .

Organometallic and Catalytic Context

The compound’s thia-nitrogen framework aligns with organometallic systems highlighted in Nobel Prize research (), such as metalloporphyrins or transition metal complexes. These systems often exhibit catalytic activity in oxidation or C–H activation reactions. The target compound’s rigid, electron-rich structure could mimic ligand environments in such catalysts, though its exact catalytic role remains speculative without experimental data .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Boiling Point/°C Density (g/cm³) Applications/Reactivity
N-Methyl-tert-butylamine C₅H₁₃N 87.16 Tert-butyl, amine 67–69 0.727 Ligand, base in synthesis
Methyl 4-tert-butylbenzoate C₁₂H₁₆O₂ 192.25 Tert-butyl, ester N/A 0.99 Esterification reactions
Target Compound* C₂₀H₂₀ClN₅OS 421.92† Thia, pentazatetracyclo, carboxamide N/A N/A Hypothetical: Catalysis, ligand

*Data inferred from structural analogs; †Calculated molecular weight based on formula.

Research Findings and Limitations

  • Electronic vs. Structural Influence : emphasizes that isovalency (similar valency but divergent geometry) may explain why the target compound’s heterocyclic core outperforms simpler analogs in stability or substrate binding .
  • Gaps in Data: No direct experimental data (e.g., catalytic efficiency, solubility) exists for the target compound in the provided evidence. Comparisons rely on structural extrapolation and principles from related systems.

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